molecular formula C10H9F3O B7891219 4-Ethenyl-1-methoxy-2-(trifluoromethyl)benzene

4-Ethenyl-1-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B7891219
M. Wt: 202.17 g/mol
InChI Key: OWCIGLPXMYSWOS-UHFFFAOYSA-N
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Description

4-Ethenyl-1-methoxy-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethenyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide and a radical initiator under specific reaction conditions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.

Chemical Reactions Analysis

4-Ethenyl-1-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding ethyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.

    Addition: The ethenyl group can undergo addition reactions with halogens or hydrogen halides, forming dihalides or haloalkanes.

Scientific Research Applications

4-Ethenyl-1-methoxy-2-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme inhibition studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 4-Ethenyl-1-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group can mimic a hydrogen atom or a hydroxy group, allowing the compound to bind to receptor sites with high affinity . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-Ethenyl-1-methoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-ethenyl-1-methoxy-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-3-7-4-5-9(14-2)8(6-7)10(11,12)13/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCIGLPXMYSWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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